molecular formula C10H13NO2 B14676756 3-Pyridylpropyl acetate CAS No. 38456-24-5

3-Pyridylpropyl acetate

Cat. No.: B14676756
CAS No.: 38456-24-5
M. Wt: 179.22 g/mol
InChI Key: VRWYJAWYCRMXHR-UHFFFAOYSA-N
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Description

3-Pyridylpropyl acetate is an organic compound with the molecular formula C10H13NO2. It is an ester derived from 3-pyridylpropyl alcohol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pyridylpropyl acetate can be synthesized through the esterification reaction between 3-pyridylpropyl alcohol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

3-Pyridylpropyl alcohol+Acetic acidH2SO43-Pyridylpropyl acetate+Water\text{3-Pyridylpropyl alcohol} + \text{Acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-Pyridylpropyl alcohol+Acetic acidH2​SO4​​3-Pyridylpropyl acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Pyridylpropyl acetate, being an ester, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield 3-pyridylpropyl alcohol and acetic acid.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: This reaction typically requires an alcohol and an acid or base catalyst.

Major Products Formed

    Hydrolysis: 3-Pyridylpropyl alcohol and acetic acid.

    Reduction: 3-Pyridylpropyl alcohol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

3-Pyridylpropyl acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-pyridylpropyl acetate depends on its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 3-pyridylpropyl alcohol, which may interact with various enzymes and receptors in biological systems. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

3-Pyridylpropyl acetate can be compared with other esters and pyridine derivatives:

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Methyl butanoate: Known for its fruity odor and used in flavorings.

    Pyridine derivatives: Compounds like nicotinic acid and pyridoxine (vitamin B6) have significant biological roles.

Uniqueness

This compound is unique due to its combination of a pyridine ring and an ester functional group, which imparts specific chemical and biological properties not found in simpler esters or pyridine derivatives alone.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological systems in meaningful ways. Ongoing research continues to uncover new uses and mechanisms of action for this interesting compound.

Properties

CAS No.

38456-24-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-pyridin-3-ylpropyl acetate

InChI

InChI=1S/C10H13NO2/c1-9(12)13-7-3-5-10-4-2-6-11-8-10/h2,4,6,8H,3,5,7H2,1H3

InChI Key

VRWYJAWYCRMXHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=CN=CC=C1

Origin of Product

United States

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